molecular formula C22H27NO3 B12604770 1-Benzyl-4-(benzyloxy)-5-butyl-5-hydroxypyrrolidin-2-one CAS No. 647826-95-7

1-Benzyl-4-(benzyloxy)-5-butyl-5-hydroxypyrrolidin-2-one

Cat. No.: B12604770
CAS No.: 647826-95-7
M. Wt: 353.5 g/mol
InChI Key: SWORHZFKTUPREW-UHFFFAOYSA-N
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Description

1-Benzyl-4-(benzyloxy)-5-butyl-5-hydroxypyrrolidin-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone ring substituted with benzyl, benzyloxy, butyl, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(benzyloxy)-5-butyl-5-hydroxypyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl and Benzyloxy Groups: These groups can be introduced via nucleophilic substitution reactions using benzyl halides and benzyloxy halides.

    Addition of the Butyl Group: The butyl group can be added through alkylation reactions using butyl halides.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(benzyloxy)-5-butyl-5-hydroxypyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The benzyl and benzyloxy groups can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted pyrrolidinones depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-4-(benzyloxy)-5-butyl-5-hydroxypyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(benzyloxy)-5-butyl-5-hydroxypyrrolidin-2-one involves its interaction with various molecular targets. It may act on enzymes or receptors, altering their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-piperidone: A related compound with a similar structure but lacking the benzyloxy and butyl groups.

    1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: Another similar compound with different substituents on the piperidine ring.

Uniqueness

1-Benzyl-4-(benzyloxy)-5-butyl-5-hydroxypyrrolidin-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

647826-95-7

Molecular Formula

C22H27NO3

Molecular Weight

353.5 g/mol

IUPAC Name

1-benzyl-5-butyl-5-hydroxy-4-phenylmethoxypyrrolidin-2-one

InChI

InChI=1S/C22H27NO3/c1-2-3-14-22(25)20(26-17-19-12-8-5-9-13-19)15-21(24)23(22)16-18-10-6-4-7-11-18/h4-13,20,25H,2-3,14-17H2,1H3

InChI Key

SWORHZFKTUPREW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(CC(=O)N1CC2=CC=CC=C2)OCC3=CC=CC=C3)O

Origin of Product

United States

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